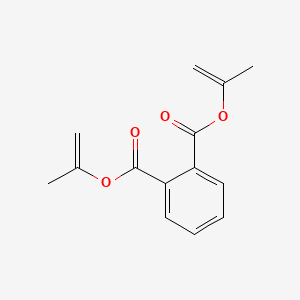
Diprop-1-en-2-yl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprop-1-en-2-yl benzene-1,2-dicarboxylate, also known as diallyl phthalate, is an organic compound with the molecular formula C14H14O4. It is a colorless to pale yellow oily liquid with a mild odor and low volatility. This compound is primarily used as a reactive plasticizer and crosslinking agent in the production of various resins and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diprop-1-en-2-yl benzene-1,2-dicarboxylate is synthesized through the esterification of phthalic anhydride with allyl alcohol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The crude ester is then refined through filtration, neutralization, water washing, and vacuum distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Diprop-1-en-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the allyl groups under mild conditions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Diprop-1-en-2-yl benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Mechanism of Action
The mechanism of action of diprop-1-en-2-yl benzene-1,2-dicarboxylate involves its ability to undergo polymerization and crosslinking reactions. The allyl groups in the compound are highly reactive and can form covalent bonds with other monomers, leading to the formation of stable polymer networks. These reactions are typically initiated by heat or chemical initiators, such as peroxides .
Comparison with Similar Compounds
Similar Compounds
Diallyl phthalate: Similar in structure but with different reactivity and applications.
Bis(isopropyl) azodicarboxylate: Used in similar polymerization reactions but with different chemical properties.
Bis(decyl and/or dodecyl) benzene-1,2-dicarboxylate: Another phthalate ester with different alkyl groups
Uniqueness
Diprop-1-en-2-yl benzene-1,2-dicarboxylate is unique due to its high reactivity and ability to form stable polymer networks. Its dual allyl groups provide versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
63145-72-2 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
bis(prop-1-en-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H14O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-8H,1,3H2,2,4H3 |
InChI Key |
BJFYNIGOJFBBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OC(=O)C1=CC=CC=C1C(=O)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


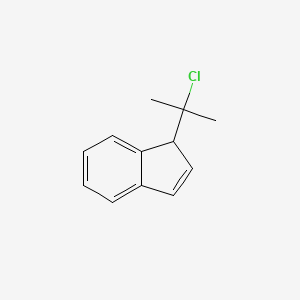
![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
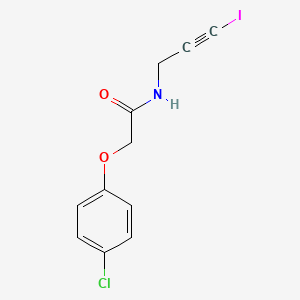
![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
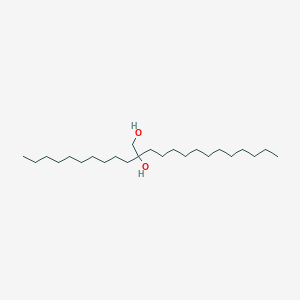
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)

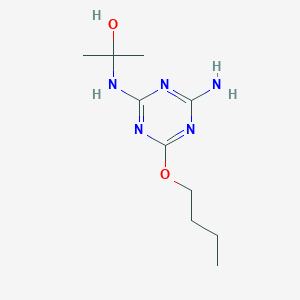
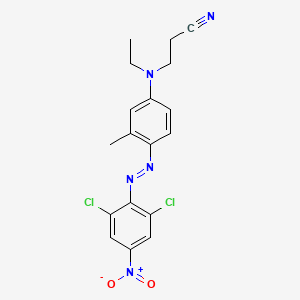
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
